1-(4-Methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid
Description
Properties
IUPAC Name |
1-(4-methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O6/c1-6-2-8(13(17)18)10(9(3-6)14(19)20)12-4-7(5-12)11(15)16/h2-3,7H,4-5H2,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTWPDYIEBUZAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])N2CC(C2)C(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid involves several steps. One common synthetic route includes the reaction of 4-methyl-2,6-dinitrobenzaldehyde with azetidine-3-carboxylic acid under specific conditions . The reaction typically requires the presence of a catalyst and controlled temperature to ensure the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity .
Chemical Reactions Analysis
1-(4-Methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Scientific Research Applications
Key Synthetic Pathways
- Nucleophilic Substitution : This method allows for the introduction of the dinitrophenyl group onto the azetidine ring.
- Cyclization Reactions : These reactions help in forming the azetidine structure while ensuring the carboxylic acid functionality is preserved.
Pharmacological Properties
Preliminary studies indicate that 1-(4-Methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid exhibits notable pharmacological properties. It has been investigated for its anti-inflammatory and analgesic effects.
Case Study: Anti-inflammatory Activity
In a model of carrageenan-induced edema, compounds similar to 1-(4-Methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid demonstrated significant anti-inflammatory effects at doses comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like Piroxicam and Meloxicam .
Structure-Activity Relationship (SAR)
The presence of the dinitrophenyl group is crucial for enhancing the compound's biological activity. Studies have shown that modifications to the azetidine ring can lead to variations in potency and selectivity against target receptors .
Medicinal Chemistry
1-(4-Methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid is being explored as a lead compound in the development of new pharmaceuticals. Its unique structure may provide advantages in terms of metabolic stability and bioavailability compared to larger ring systems.
Potential Therapeutic Uses
- Anti-inflammatory Agents : Given its demonstrated efficacy in reducing inflammation, this compound may serve as a basis for developing new anti-inflammatory drugs.
- Analgesics : Its analgesic properties could lead to new pain management therapies.
| Compound | Anti-inflammatory Activity (mg/kg) | Analgesic Activity (mg/kg) |
|---|---|---|
| 1-(4-Methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid | 20 | Moderate |
| Piroxicam | 20 | High |
| Meloxicam | 20 | High |
Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Dinitrophenyl Group Present | Increased potency |
| Azetidine Ring Variants | Variable effects on solubility & potency |
Mechanism of Action
The mechanism of action of 1-(4-Methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific active sites, modulating the activity of these targets and influencing various biochemical pathways . The exact pathways and molecular targets may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Azetidine-3-Carboxylic Acid Derivatives
Structural and Functional Group Analysis
The table below compares key structural features and substituents of 1-(4-Methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid with analogous compounds identified in the evidence:
Key Observations:
- Electronic Effects: The nitro groups in the target compound increase acidity of the carboxylic acid (pKa ~1–2) compared to methoxy- or alkyl-substituted analogs (pKa ~3–4).
- Solubility: The polar nitro groups may reduce lipophilicity (logP < 1) relative to fluoro- or benzyl-substituted derivatives (logP ~2–3).
- Synthetic Utility: Boc- and Cbz-protected analogs (e.g., CAS 142253-55-2, 1781046-72-7) are common intermediates in peptide synthesis, whereas the target compound’s nitro groups may limit compatibility with reducing conditions.
Pharmacological and Biochemical Relevance
While the evidence lacks direct pharmacological data for the target compound, insights can be inferred from related structures:
- Metabolic Stability: Fluorinated analogs (e.g., 1781046-72-7) are optimized for resistance to oxidative metabolism, whereas nitro groups in the target compound may confer susceptibility to nitroreductase activity in biological systems .
Biological Activity
1-(4-Methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid is a compound within the azetidine class, characterized by a four-membered heterocyclic structure. This compound has garnered attention due to its potential biological activities, which are explored in various research contexts.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
Molecular Formula: CHNO
CAS Number: 866155-54-6
The unique structure of this compound contributes to its biological activity, particularly its interaction with various biological targets.
The biological activity of 1-(4-Methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid primarily involves its interaction with enzymes and receptors. The compound's ability to bind to specific active sites allows it to modulate enzyme activity and influence biochemical pathways.
Key mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.
- Protein-Ligand Interactions: It can act as a ligand for various receptors, potentially leading to downstream effects on cellular signaling.
Biological Activity and Research Findings
Research has demonstrated varied biological activities for this compound, including:
-
Anticancer Activity:
- Studies have shown that azetidine derivatives can exhibit anticancer properties. For instance, analogues of this compound were tested for their effects on breast cancer cell lines (MDA-MB-231 and MDA-MB-468), revealing that while they demonstrated potency in vitro, their cellular activity was limited due to poor membrane permeability caused by the ionized carboxylate group .
-
Enzyme Interaction Studies:
- The compound has been utilized in studies assessing its interaction with STAT3, a transcription factor involved in cancer progression. Some derivatives displayed significant inhibition of STAT3 activity in cell-free assays but showed reduced effectiveness in cellular models due to their polar nature .
- Structure-Activity Relationship (SAR):
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Notes |
|---|---|---|
| Azetidine-2-carboxylic acid | Proline analog in peptide synthesis | Used in biochemical applications |
| 3,3-Dimethylazetidine | Synthesis of polymers | Acts as a chiral building block |
| 1-Benzylazetidine-3-carboxylic acid | Medicinal chemistry applications | Development of bioactive compounds |
Case Study 1: Anticancer Potency
In a study focusing on the growth inhibition of breast cancer cells, various azetidine derivatives were evaluated. The results indicated that while some compounds had sub-micromolar potency in vitro against STAT3 binding, they exhibited weak cellular activity due to poor permeability across cell membranes . This highlights the challenge in translating in vitro findings to effective therapeutic agents.
Case Study 2: Enzyme Inhibition
Another investigation assessed the ability of this compound's analogues to inhibit specific metabolic enzymes. The findings suggested that structural modifications could lead to enhanced inhibitory effects, providing insights into designing more effective inhibitors for therapeutic purposes .
Q & A
Basic: What are the recommended safety protocols for handling 1-(4-Methyl-2,6-dinitrophenyl)azetidine-3-carboxylic acid in laboratory settings?
Answer:
- PPE Requirements : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Work in a fume hood to avoid inhalation of aerosols or dust.
- Emergency Procedures : In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention. Contaminated clothing must be removed immediately .
- Storage : Store at room temperature in a sealed container away from oxidizing agents .
Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
- NMR Spectroscopy : Use - and -NMR to confirm the azetidine ring structure and nitro/methyl substituents. Compare chemical shifts with computed spectra for validation .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., CCDC reference 2032776 for analogous structures) .
- HPLC Purity Analysis : Employ reverse-phase HPLC with UV detection (≥98% purity threshold) .
Advanced: How can computational modeling optimize reaction pathways for synthesizing derivatives of this compound?
Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to map reaction coordinates and identify transition states. For example, ICReDD’s reaction path search methods reduce trial-and-error experimentation .
- Virtual Screening : Simulate substituent effects on reactivity using software like Gaussian or ORCA. Adjust nitro group positioning to predict regioselectivity .
Advanced: How can researchers resolve contradictions between experimental and computational data for this compound’s reactivity?
Answer:
- Cross-Validation : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized concentrations) to rule out environmental variability .
- Sensitivity Analysis : Use factorial design to test variables (e.g., temperature, solvent polarity) and identify outliers .
- DFT Refinement : Re-optimize computational models using experimental spectral data (e.g., adjusting basis sets or solvation parameters) .
Basic: What are the standard synthetic routes for preparing this compound, and how is purity validated?
Answer:
- Synthetic Route :
- Purity Validation : Combine HPLC (retention time matching) with mass spectrometry (m/z 395.503 for molecular ion confirmation) .
Advanced: How does lattice energy calculation aid in predicting crystalline behavior?
Answer:
- Hydrogen-Bonding Networks : Calculate lattice energy using software like CrystalExplorer to assess intermolecular interactions (e.g., C–H···O bonds in nitro groups). Compare with X-ray data to validate packing efficiency .
- Thermodynamic Stability : Use periodic boundary conditions (PBC) in DFT to model unit cell stability under varying temperatures .
Basic: What storage conditions ensure long-term stability of this compound?
Answer:
- Temperature : Store at room temperature (RT) in airtight containers to prevent hydrolysis .
- Light Sensitivity : Protect from UV exposure to avoid nitro group degradation .
Advanced: What factorial design approaches optimize reaction conditions for derivative synthesis?
Answer:
- Full Factorial Design : Test variables (catalyst loading, solvent, stoichiometry) in a matrix to identify significant factors. For example, varying nitro group positioning impacts yield .
- Response Surface Methodology (RSM) : Model non-linear interactions (e.g., temperature vs. pressure) using software like Design-Expert to maximize efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
